Pingbeimine C
CAS No.: 128585-96-6
Cat. No.: VC21345002
Molecular Formula: C27H43NO6
Molecular Weight: 477.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 128585-96-6 |
---|---|
Molecular Formula | C27H43NO6 |
Molecular Weight | 477.6 g/mol |
IUPAC Name | (1S,2S,6S,9S,10S,11R,12S,15S,16S,18S,20S,23R,24S)-10,12,14,16,20-pentahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one |
Standard InChI | InChI=1S/C27H43NO6/c1-13-4-5-20-26(3,33)21-15(12-28(20)11-13)16-9-17-22(27(16,34)10-19(21)30)24(32)23(31)18-8-14(29)6-7-25(17,18)2/h13-22,24,29-30,32-34H,4-12H2,1-3H3/t13-,14-,15-,16-,17-,18+,19-,20-,21+,22-,24-,25+,26+,27?/m0/s1 |
Standard InChI Key | GNDFCKYSZIORHG-UPVWELEFSA-N |
Isomeric SMILES | C[C@H]1CC[C@H]2[C@@]([C@H]3[C@H](CC4([C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4[C@@H](C(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)O)O)(C)O |
SMILES | CC1CCC2C(C3C(CC4(C(C3CN2C1)CC5C4C(C(=O)C6C5(CCC(C6)O)C)O)O)O)(C)O |
Canonical SMILES | CC1CCC2C(C3C(CC4(C(C3CN2C1)CC5C4C(C(=O)C6C5(CCC(C6)O)C)O)O)O)(C)O |
Chemical Structure and Properties
Structural Characterization
Pingbeimine C possesses a complex molecular structure that has been elucidated through various spectroscopic techniques. The structure was determined using IR, MS, 1HNMR and 13CNMR spectroscopic data, with X-ray crystallographic analysis providing definitive confirmation of its unique molecular arrangement . The compound features a C-nor-D-homosteroid skeleton with specific stereochemistry, formally described as (3beta,5alpha,7alpha,16beta)-3,7,14,16,20-pentahydroxycevan-6-one .
Physical and Chemical Properties
Pingbeimine C exhibits distinctive physical and chemical properties that are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C27H43NO6 |
Molecular Weight | 477.63 g/mol |
Melting Point | 171.5-173°C |
Density | 1.34±0.1 g/cm³ (Predicted) |
Boiling Point | 668.2±55.0°C (Predicted) |
Flash Point | 357.9°C |
Solubility | Soluble in methanol, ethanol, DMSO and other organic solvents |
Vapor Pressure | 1.03E-20 mmHg at 25°C |
pKa | 12.30±0.70 (Predicted) |
Refractive Index | 1.628 |
Storage Condition | 2-8°C |
The compound is characterized by its high molecular weight and complex steroidal structure, which contributes to its specific biological activities .
Isolation and Characterization Methods
Source and Extraction
Pingbeimine C was originally isolated from the bulbs of Fritillaria ussuriensis Maxim . The extraction process typically involves washing and pulverizing the plant bulbs, followed by extraction using alcohol-water solutions. The extract is then filtered, and Pingbeimine C is isolated through various chromatographic techniques and recrystallization procedures .
Analytical Methods
The structural elucidation of Pingbeimine C has been achieved through a combination of spectroscopic techniques:
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Infrared (IR) spectroscopy for identifying functional groups
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Mass spectrometry (MS) for molecular weight determination and fragmentation pattern analysis
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Nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) for detailed structural analysis
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X-ray crystallography for definitive confirmation of the three-dimensional molecular structure
These analytical methods collectively provided crucial information about the structural configuration of Pingbeimine C, establishing it as a C-nor-D-homosteroid alkaloid with specific stereochemistry.
Biological Activities
Anti-inflammatory Effects
Research has demonstrated that Pingbeimine C exhibits significant anti-inflammatory properties. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. A study investigating the effects of Pingbeimine C on lipopolysaccharide (LPS)-induced inflammation in macrophages showed substantial reductions in inflammatory markers, as outlined in the following table:
Parameter | Control Group | Pingbeimine C Group |
---|---|---|
TNF-alpha (pg/mL) | 150 ± 10 | 70 ± 5 |
IL-6 (pg/mL) | 200 ± 15 | 90 ± 8 |
These findings suggest potential applications in treating inflammatory conditions.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 60 |
50 | 30 |
This anticancer activity positions Pingbeimine C as a potential candidate for further development in cancer therapeutics.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of Pingbeimine C against oxidative stress-induced neuronal damage. This suggests its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to protect neuronal cells from damage through mechanisms that may involve antioxidant pathways and modulation of cellular stress responses.
Traditional Medicine Applications
Pingbeimine C is a component of traditional Chinese medicine formulations, particularly those derived from Fritillaria species. These formulations have historically been used for treating respiratory conditions like coughs and bronchitis. The incorporation of Pingbeimine C into herbal remedies highlights its historical significance and ongoing relevance in traditional therapeutic contexts.
In traditional medicine, Fritillaria bulbs containing compounds like Pingbeimine C are classified under the therapeutic class for "dissolving phlegm and stopping cough" . This traditional application aligns with some of the biological activities observed in modern research, particularly its anti-inflammatory properties that may contribute to its effectiveness in respiratory conditions.
Related Compounds
Comparison with Similar Steroidal Alkaloids
Several compounds share structural or functional similarities with Pingbeimine C. Notable examples include:
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Pingbeimine A - Another steroidal alkaloid from Fritillaria species with similar pharmacological activities
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Peimine - Known for its expectorant and anti-inflammatory properties
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Peiminine (also known as Simperialine) - Exhibits similar biological activities and is also derived from Fritillaria species
The following table presents a comparative analysis of Pingbeimine C and related compounds found in TCM-ID database:
Compound | Molecular Formula | Molecular Weight | AlogP | Number of Hydrogen Bond Acceptors | Number of Hydrogen Bond Donors |
---|---|---|---|---|---|
Pingbeimine C | C27H43NO6 | 478.32 | -5.11 | 6 | 6 |
Pingpeimine B | C27H45NO6 | 480.33 | -5.08 | 6 | 7 |
Peiminine | C27H43NO3 | 430.33 | -3.25 | 3 | 3 |
Peimine | C27H45NO3 | 432.35 | -3.44 | 3 | 4 |
Pingbeidinoside | C34H57NO9 | 624.41 | -3.91 | 9 | 8 |
This comparison highlights the structural diversity among steroidal alkaloids from the Fritillaria genus and suggests potential structure-activity relationships that could guide future drug development efforts .
Uniqueness of Pingbeimine C
Pingbeimine C is unique due to its specific molecular structure and distinct pharmacological activities. While similar compounds share some properties, Pingbeimine C's unique combination of anti-inflammatory, anticancer, and neuroprotective effects sets it apart. The specific stereochemistry and functional group arrangement in its structure contribute to its distinct biological profile .
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